2-[3-(2-Formylphenoxy)propoxy]benzaldehyde
CAS No.: 17954-12-0
Cat. No.: VC21081354
Molecular Formula: C17H16O4
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-(2-Formylphenoxy)propoxy]benzaldehyde - 17954-12-0](/images/no_structure.jpg)
Specification
CAS No. | 17954-12-0 |
---|---|
Molecular Formula | C17H16O4 |
Molecular Weight | 284.31 g/mol |
IUPAC Name | 2-[3-(2-formylphenoxy)propoxy]benzaldehyde |
Standard InChI | InChI=1S/C17H16O4/c18-12-14-6-1-3-8-16(14)20-10-5-11-21-17-9-4-2-7-15(17)13-19/h1-4,6-9,12-13H,5,10-11H2 |
Standard InChI Key | QZBZYBGWXUQJMT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C=O)OCCCOC2=CC=CC=C2C=O |
Canonical SMILES | C1=CC=C(C(=C1)C=O)OCCCOC2=CC=CC=C2C=O |
Introduction
Chemical Properties and Structure
Molecular Information
2-[3-(2-Formylphenoxy)propoxy]benzaldehyde is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C17H16O4 |
Molecular Weight | 284.31 g/mol |
CAS Number | 17954-12-0 |
IUPAC Name | 2-[3-(2-formylphenoxy)propoxy]benzaldehyde |
InChI | InChI=1S/C17H16O4/c18-12-14-6-1-3-8-16(14)20-10-5-11-21-17-9-4-2-7-15(17)13-19/h1-4,6-9,12-13H,5,10-11H2 |
InChIKey | QZBZYBGWXUQJMT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C=O)OCCCOC2=CC=CC=C2C=O |
The compound features two benzaldehyde moieties connected by a propoxy chain. Each benzaldehyde group contains a formyl (CHO) substituent at the ortho position, which contributes significantly to its chemical reactivity .
Structural Characteristics
The structure of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde includes several important features:
-
Two benzene rings, each with an aldehyde group at the ortho position
-
A flexible propoxy linker (-OCH₂CH₂CH₂O-) connecting the two aromatic rings
-
Ether linkages that provide conformational flexibility
-
Two reactive aldehyde groups positioned for potential intramolecular interactions
This structural arrangement creates a molecule with multiple reactive sites and a degree of conformational flexibility, making it valuable for various chemical applications .
Synthesis Methods
Reaction Conditions
The synthesis generally requires the following conditions:
-
Base catalyst (typically potassium carbonate or sodium hydroxide)
-
Polar aprotic solvent (such as DMF, acetone, or acetonitrile)
-
Moderate heating (approximately 70-100°C)
-
Inert atmosphere (nitrogen or argon)
-
Reaction time of several hours to ensure complete conversion
The reaction progress can be monitored using thin-layer chromatography (TLC) or other analytical techniques to determine when the reaction has reached completion.
Purification Techniques
After synthesis, purification of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde typically involves:
-
Extraction with organic solvents
-
Column chromatography using silica gel
-
Recrystallization from appropriate solvent systems
-
Verification of purity using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis
These purification steps are essential to obtain the compound with high purity for subsequent applications or analytical characterization.
Chemical Reactions
Types of Reactions
Due to its functional groups, 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde can participate in various chemical reactions, including:
-
Oxidation reactions: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction reactions: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Condensation reactions: The aldehyde groups can undergo condensation with amines to form imines or Schiff bases, which are important intermediates in organic synthesis.
-
Aldol condensations: The compound can participate in aldol condensations, leading to the formation of α,β-unsaturated aldehydes.
-
Electrophilic aromatic substitution: The aromatic rings can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Typical reagents and conditions for these reactions include:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | KMnO₄, CrO₃, H₂O₂ | Aqueous or organic solvent, room temperature to elevated temperature |
Reduction | NaBH₄, LiAlH₄ | Alcohol or ether solvents, 0°C to room temperature |
Condensation | Primary amines, hydrazines | Protic solvents, catalytic acid, room temperature to reflux |
Aldol Condensation | Base catalysts (NaOH, KOH) | Alcoholic or aqueous solvents, room temperature to reflux |
Electrophilic Substitution | Br₂, HNO₃/H₂SO₄, ClSO₃H | Various conditions depending on the specific reaction |
These reaction conditions can be optimized based on the specific transformation desired and the nature of other reagents involved.
Biological Activities
Corrosion Inhibition
One of the notable applications of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde derivatives is as corrosion inhibitors, particularly for aluminum in acidic environments. Research has demonstrated that derivatives of this compound can achieve significant inhibition efficiency.
Studies have shown:
-
Inhibition efficiency of up to 81% at specific concentrations in acidic solutions
-
Formation of protective films on metal surfaces
-
Effective performance across various pH ranges
The corrosion inhibition mechanism likely involves adsorption of the molecule onto the metal surface, creating a protective barrier that prevents direct contact between the metal and the corrosive environment.
Applications in Materials Science
Polymer Chemistry
2-[3-(2-Formylphenoxy)propoxy]benzaldehyde has potential applications in polymer chemistry due to its bifunctional nature. The compound can serve as:
-
A monomer for polymerization reactions, particularly condensation polymers
-
A cross-linking agent in polymer networks
-
A precursor for the synthesis of polymer additives
The presence of two aldehyde groups allows for various polymerization pathways, including the formation of polyacetals, polyimines, and other condensation polymers.
Development of Specialty Materials
The unique structure of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde makes it valuable in the development of specialty materials, including:
-
Dyes and Pigments: The compound can serve as a precursor for synthesizing dyes with specific color properties due to the extended conjugation possible through modification of the aldehyde groups.
-
Sensing Materials: Derivatives of this compound can be developed for chemical sensing applications, particularly for metal ions and other analytes that interact with the aldehyde or modified functional groups.
-
Functional Coatings: The compound's ability to form polymeric networks and its potential corrosion inhibition properties make it valuable for developing specialized coatings.
Research Findings and Comparisons
Structural Analogs
To better understand the properties and applications of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde, it is valuable to compare it with structural analogs:
Compound | CAS Number | Structural Differences | Notable Properties |
---|---|---|---|
1,3-Bis(3-formylphenoxy)propane | 141032-56-6 | Formyl groups at meta position | Different reactivity profile, altered spatial arrangement |
2-Propoxybenzaldehyde | 7091-12-5 | Single aldehyde with propoxy group | Simpler structure, different reactivity pattern |
2-Hydroxy-4-propoxybenzaldehyde | 63667-47-0 | Contains hydroxyl group | Additional hydrogen bonding capability |
3-Ethoxy-4-(pentyloxy)benzaldehyde | - | Different alkoxy substituents | Alternative alkylation pattern |
These comparisons highlight how structural variations can influence the chemical properties and potential applications of these related compounds .
Crystal Structure Information
Crystal structure data for 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde has been reported in the literature. According to PubChem, crystal structure information is available under CCDC Number 283982, with associated data accessible through DOI:10.1107/S1600536805023925 and crystal structure data through DOI:10.5517/cc9jhq0.
The crystal structure provides valuable insights into:
-
Molecular conformation in the solid state
-
Intermolecular interactions and packing arrangements
-
Bond lengths and angles
-
Potential hydrogen bonding networks
This structural information is crucial for understanding the compound's behavior and interactions in various applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume